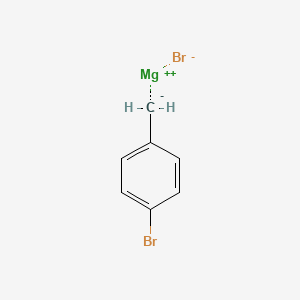

4-Bromobenzylmagnesium bromide

Description

Historical Development and Contemporary Significance of Grignard Reagents

The discovery of organomagnesium reagents is credited to the French chemist Victor Grignard in 1900. numberanalytics.comuio.no His work, which involved the reaction of organic halides with magnesium metal in an ether solvent, led to the development of a new class of compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen. numberanalytics.comnumberanalytics.com This groundbreaking discovery earned Grignard the Nobel Prize in Chemistry in 1912. numberanalytics.comebsco.com

Prior to Grignard's work, the formation of carbon-carbon bonds was a significant challenge for chemists. numberanalytics.com Grignard reagents provided a relatively straightforward and highly effective method to achieve this, dramatically expanding the synthetic chemist's toolkit. numberanalytics.comtutorchase.com The carbon-magnesium bond in a Grignard reagent is highly polarized, resulting in a partial negative charge on the carbon atom, making it a potent nucleophile. numberanalytics.comcareers360.com This nucleophilic character allows Grignard reagents to react with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new carbon-carbon bonds. numberanalytics.commasterorganicchemistry.com

Even with the advent of numerous other synthetic methodologies, Grignard reagents remain a fundamental and widely used tool in modern organic chemistry. numberanalytics.com Their versatility is demonstrated in their application in the synthesis of a vast range of organic compounds, from simple alcohols to complex natural products and pharmaceuticals. numberanalytics.comtutorchase.com The enduring importance of Grignard reagents lies in their reactivity, accessibility, and the broad scope of their applications in both academic research and industrial processes. acs.orgreachemchemicals.com

Structural Characteristics and Reactivity Trends of Benzyl (B1604629) Grignard Reagents

Benzylmagnesium halides, such as benzylmagnesium bromide, represent a specific subclass of Grignard reagents with unique structural features and reactivity patterns. lookchem.com The general structure of a Grignard reagent is often depicted as R-Mg-X, but in solution, they exist in a more complex equilibrium, known as the Schlenk equilibrium, involving the diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. acs.orgwikipedia.org The solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), plays a crucial role in stabilizing the reagent by coordinating to the magnesium atom. numberanalytics.com

Benzyl Grignard reagents are characterized by the presence of a benzyl group attached to the magnesium atom. This structure imparts distinct reactivity compared to simple alkyl or aryl Grignard reagents. The benzyl group's proximity to the magnesium center can influence the reagent's stability and reaction pathways. For instance, benzyl Grignard reagents can undergo a rearrangement known as the benzyl→o-tolyl rearrangement under certain conditions. beilstein-journals.org

The reactivity of benzyl Grignard reagents as strong nucleophiles is central to their utility in organic synthesis. lookchem.com They readily participate in Grignard reactions to form carbon-carbon bonds with a variety of electrophiles. lookchem.com Their selective reactivity with specific functional groups makes them valuable tools in the construction of complex molecular architectures. lookchem.com

Academic Research Focus and Scope for 4-Bromobenzylmagnesium Bromide

This compound is a specific Grignard reagent that has found utility in various areas of academic and industrial research. Its bifunctional nature, possessing both a reactive Grignard center and a bromo-substituent on the aromatic ring, allows for sequential and diverse chemical transformations.

Research has demonstrated the use of this compound in the synthesis of complex heterocyclic structures. For example, it has been employed in the construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives through an addition-acidolysis-cyclocondensation sequence. researchgate.net This highlights the reagent's role in the development of novel compounds with potential applications in medicinal chemistry.

Furthermore, the reactivity of the bromine atom on the phenyl ring opens up possibilities for subsequent cross-coupling reactions, allowing for the introduction of additional functional groups. This dual reactivity makes this compound a versatile building block in the synthesis of complex organic molecules. The study of its reactions and the development of new applications remain an active area of academic research.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₆Br₂Mg | |

| CAS Number | 92206-72-9 | fishersci.com |

| Appearance | Solution | lookchem.com |

| Solvent | Typically Diethyl Ether or THF | numberanalytics.comacs.org |

| Reactivity | Highly reactive, moisture and air sensitive | acs.orgfishersci.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-bromo-4-methanidylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMORFZOLRLQTTR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)Br.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471455 | |

| Record name | Magnesium, bromo[(4-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92206-72-9 | |

| Record name | Magnesium, bromo[(4-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromobenzylmagnesium Bromide

Direct Formation from 4-Bromobenzyl Bromide and Magnesium Metal

The most traditional and direct method for preparing 4-bromobenzylmagnesium bromide involves the oxidative insertion of magnesium metal into the carbon-bromine bond of 4-bromobenzyl bromide. adichemistry.com This reaction is typically conducted under anhydrous conditions, as Grignard reagents react readily with protic compounds like water. adichemistry.comwikipedia.org The solvent, usually an ether such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as it solvates and stabilizes the formed organomagnesium compound. adichemistry.comwikipedia.org

The reaction is initiated by adding the organic halide to a suspension of magnesium metal in the chosen solvent. acs.org The formation of Grignard reagents is often subject to an induction period, a delay before the reaction begins, which is associated with the activation of the magnesium surface. wikipedia.org

The success and efficiency of the Grignard reagent formation are highly dependent on carefully controlled reaction parameters. numberanalytics.com

Solvent Systems: Ethereal solvents are essential for the preparation of Grignard reagents. adichemistry.com Diethyl ether and tetrahydrofuran (THF) are the most common choices because they are unreactive towards magnesium but effectively dissolve and stabilize the Grignard reagent by forming coordination complexes. geeksforgeeks.orgadichemistry.com In some cases, the choice of solvent can influence reaction outcomes; for instance, in certain Grignard reactions, diethyl ether has been shown to be more effective than THF. nih.gov

Temperature: Temperature control is a critical factor. numberanalytics.com While some heat may be required to initiate the reaction, the formation of the Grignard reagent is exothermic. rsc.org Reactions are often carried out at low to moderate temperatures to minimize side reactions. numberanalytics.com For example, a procedure for the synthesis of related compounds involved adding the Grignard reagent at 0 °C and stirring for several hours. google.com

Activators: To overcome the induction period and initiate the reaction, various activating agents are often employed. stackexchange.com These agents work by cleaning the passivating magnesium oxide layer from the metal surface. wikipedia.orgstackexchange.com Common activators include small amounts of iodine, 1,2-dibromoethane (B42909), and methyl iodide. wikipedia.orgstackexchange.com The use of 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the activation has been successful. wikipedia.orgstackexchange.com

| Parameter | Common Choices/Methods | Purpose/Effect | Citation |

| Solvent | Diethyl ether, Tetrahydrofuran (THF) | Stabilizes the Grignard reagent through coordination. | geeksforgeeks.orgadichemistry.com |

| Temperature | 0 °C to reflux | Controls reaction rate and minimizes side reactions. | numberanalytics.comgoogle.com |

| Activators | Iodine (I₂), 1,2-Dibromoethane | Removes the passivating MgO layer, initiating the reaction. | wikipedia.orgstackexchange.comresearchgate.net |

The physical form (morphology) of the magnesium and the state of its surface are paramount to the success of the Grignard reaction.

Magnesium Morphology: Magnesium is typically used in the form of turnings or ribbons. wikipedia.orgacs.org The reaction occurs on the surface of the metal, so a larger surface area can increase the reaction rate. adichemistry.comacs.org Highly reactive forms of magnesium, such as Rieke magnesium (a fine powder with a large surface area), can be used for less reactive halides. adichemistry.comwikipedia.org Rieke magnesium is prepared by reducing a magnesium salt, such as magnesium chloride, with potassium or lithium metal. adichemistry.comwikipedia.org

Surface Activation: All magnesium is coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction. wikipedia.orgstackexchange.com This layer must be disrupted or removed to expose the reactive metal. Several methods have been developed for this purpose:

Mechanical Methods: Crushing the magnesium pieces in the flask, rapid stirring, or using ultrasound (sonication) can physically break the oxide layer. wikipedia.orgstackexchange.com

Chemical Activation: As mentioned, chemical activators like iodine or 1,2-dibromoethane are commonly used. wikipedia.org Iodine reacts with magnesium to form magnesium iodide, which helps to etch the surface. stackexchange.com Another approach is the "entrainment method," using a small amount of a reactive halide like 1,2-dibromoethane to clean and activate the magnesium surface before adding the primary halide. numberanalytics.comresearchgate.net

Hydride Reagents: Diisobutylaluminum hydride (DIBAH) has been used for activation, as it effectively removes moisture and activates the metal surface, allowing the reaction to be initiated at lower temperatures. acs.org

Optimization of Reaction Parameters (e.g., Solvent Systems, Temperature, Activators)

Halogen-Magnesium Exchange Reactions

An alternative and powerful method for preparing Grignard reagents, including functionalized ones, is the halogen-magnesium exchange. wikipedia.orgharvard.edu This process involves the transfer of a magnesium atom from a pre-formed Grignard reagent (like isopropylmagnesium chloride) to an organic halide. wikipedia.org This method is particularly valuable because it can be performed at low temperatures and tolerates a wider variety of functional groups than the direct insertion method. wikipedia.orgharvard.educlockss.org

The key advantage of the halogen-magnesium exchange is its compatibility with sensitive functional groups such as esters, nitriles, and even nitro groups. harvard.educlockss.orgsigmaaldrich.com This is because the reaction can often be carried out at very low temperatures (e.g., -78 °C to 0 °C), where the reactivity of the formed Grignard reagent towards these functional groups is significantly reduced. harvard.edu

To further enhance the reaction's speed and efficiency, especially for less reactive aryl bromides, additives like lithium chloride (LiCl) are used. clockss.org The resulting reagent, often termed a "Turbo-Grignard" (e.g., iPrMgCl·LiCl), exhibits increased reactivity in the exchange process while maintaining functional group tolerance. clockss.orgresearchgate.net This allows the exchange to proceed smoothly under mild conditions. clockss.org

| Exchange Reagent | Substrate | Conditions | Advantage | Citation |

| i-PrMgCl | Aryl Iodides/Bromides | Low Temperature (e.g., < 0 °C) | Tolerates sensitive functional groups (esters, nitriles). | harvard.edu |

| i-PrMgCl·LiCl | Aryl Bromides | Mild Conditions | Faster exchange for less reactive bromides. | clockss.orgresearchgate.net |

The halogen-magnesium exchange is an equilibrium process where the magnesium is transferred from the initial Grignard reagent to the organic halide. harvard.edu The equilibrium favors the formation of the more stable organomagnesium species. For aryl halides, the rate of exchange is influenced by the electronic properties of the aromatic ring; electron-withdrawing groups accelerate the reaction. harvard.edu

The reaction is believed to proceed through a four-centered transition state involving the magnesium atom, the two organic groups, and the two halogen atoms. The use of LiCl is thought to break up the dimeric aggregates of the Grignard reagent, leading to more reactive monomeric species that facilitate a faster exchange. clockss.org

Transmetalation Approaches for Enhanced Functional Group Tolerance

Continuous Flow Synthesis and Scale-Up Methodologies

Traditional batch production of Grignard reagents poses safety risks, especially on a large scale, due to the highly exothermic nature of the reaction and the pyrophoric character of magnesium. aiche.org Continuous flow chemistry has emerged as a safer and more efficient alternative. aiche.orgvapourtec.com

In a typical flow setup, a solution of the organic halide (like 4-bromobenzyl bromide) is passed through a column or tube packed with magnesium metal. vapourtec.comresearchgate.net This approach offers several advantages:

Enhanced Safety: The small reactor volume significantly reduces the risks associated with potential thermal runaways. vapourtec.comresearchgate.net

Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient removal of the heat generated during the exothermic reaction. vapourtec.com

Improved Selectivity: Continuous processing can reduce the formation of undesired byproducts, such as the Wurtz coupling product, leading to higher selectivity for the desired Grignard reagent. researchgate.netchemrxiv.org

Scalability: Scaling up production is achieved by running the system for a longer duration or by using multiple reactors in parallel, rather than using larger, more hazardous batch reactors. researchgate.netacs.org

Studies have demonstrated that full conversion of halides can be achieved in a single pass through a reactor packed with magnesium turnings, yielding Grignard reagents in high purity. acs.org This methodology allows for the on-demand, safe, and scalable generation of reagents like this compound for immediate use in subsequent reactions. aiche.orgvapourtec.comrsc.org

Reactor Design and Process Intensification for Grignard Reagent Production

The production of Grignard reagents is often a dosing-controlled semi-batch process in industrial settings to manage the exothermic nature of the reaction. researchgate.net However, research has increasingly shifted towards continuous production methods, which offer several advantages. researchgate.net Continuous processes, particularly those utilizing microreactors or flow reactors, provide a smaller reactive volume, which enhances safety by minimizing the potential release of hazardous materials in case of a leak. fraunhofer.deresearchgate.net

Process intensification, defined as the strategy of reducing the size of the chemical plant for a given production objective, is a key driver in the evolution of Grignard reagent synthesis. psu.edu This approach leads to substantially smaller, cleaner, and more energy-efficient technologies. psu.edu For Grignard reactions, process intensification through continuous flow systems can lead to significant improvements over traditional batch methods. For instance, a continuous flow approach for the production of 9-aryl-fluoren-9-ols via a Grignard reaction resulted in a yield increase from 45% to over 99%, a 35% reduction in raw material cost, a 64% decrease in solid waste emission, and an 86% reduction in the production period. rsc.orgrsc.org

Modern reactor designs for Grignard synthesis often feature packed-bed columns with magnesium turnings. fraunhofer.defraunhofer.deresearchgate.net In these systems, the reactant, typically an organic bromide or chloride, is pumped through the magnesium bed. fraunhofer.defraunhofer.de This design offers superior surface-area-to-volume ratios and improved heat transfer, which allows for better reaction control and higher yields, even at room temperature. rsc.org The geometry of the reactor is crucial, with designs like double-skinned cylinders cooled by a continuous flow of oil ensuring efficient heat dissipation. fraunhofer.dechemeurope.com This rapid cooling not only enhances safety but also inhibits the formation of undesirable byproducts. fraunhofer.dechemeurope.com

The use of microreactors has been a significant development, making Grignard reactions faster, safer, and yielding purer products. fraunhofer.dechemeurope.com These reactors are scalable and can be operated flexibly, with pilot plants capable of converting up to 20 liters of reactant solution per hour. fraunhofer.defraunhofer.de For larger production volumes, multiple reactor modules can be run in parallel. fraunhofer.defraunhofer.de

| Reactor Type | Key Advantages | Impact on Grignard Synthesis |

| Continuous Flow Reactor | Enhanced safety, improved heat and mass transfer, reduced reaction time, lower costs. rsc.orgfraunhofer.demdpi.com | Higher yields (>99%), reduced waste and production period. rsc.orgrsc.org |

| Microreactor | Faster and safer reactions, purer product, scalability, flexible operation. fraunhofer.dechemeurope.com | Enables reactions at room temperature, inhibits side product formation. rsc.orgchemeurope.com |

| Packed-Bed Reactor | High surface-area-to-volume ratio, efficient heat dissipation. rsc.orgresearchgate.net | Allows for controlled reaction progression and high conversion rates. fraunhofer.defraunhofer.de |

| Continuous Stirred Tank Reactor (CSTR) | Allows for continuous formation and coupling, rapid steady-state control. gordon.edu | Reduces magnesium usage, reagent stoichiometry, and process mass intensity. gordon.edu |

Selectivity Control in Continuous Systems for Minimal Side Product Formation

A common side reaction in the formation of Grignard reagents is the Wurtz coupling, where a molecule of the Grignard reagent reacts with a molecule of the halide starting material. researchgate.netresearchgate.net This undesired reaction diminishes the yield of the desired Grignard reagent. researchgate.net Continuous production processes have been shown to improve the selectivity of Grignard reagent formation and reduce Wurtz coupling. researchgate.netchemrxiv.org

The key to minimizing side product formation lies in controlling the reaction conditions and minimizing the contact between the newly formed Grignard reagent and the unreacted halide. researchgate.netrsc.org Continuous flow reactors excel in this regard. The reactant is rapidly converted into the product, which then flows continuously through the reactor, preventing it from accumulating and reacting with the incoming halide. fraunhofer.dechemeurope.com This is a significant advantage over batch reactors where reactants and products are mixed for extended periods. fraunhofer.dechemeurope.com

Several factors contribute to selectivity control in continuous systems:

Residence Time: Short residence times in flow reactors inhibit side reactions. fraunhofer.dechemeurope.com By carefully controlling the flow rate, the contact time between the Grignard reagent and the halide can be minimized. rsc.org Achieving a plug-flow like behavior with minimal backmixing is ideal for this purpose. rsc.org

Magnesium Excess: Using a large excess of magnesium in the reactor helps to prevent side reactions. fraunhofer.deresearchgate.net The halide is more likely to react with the abundant magnesium shavings than with the Grignard product that is being rapidly removed. fraunhofer.de

Temperature Control: The excellent heat dissipation in continuous flow reactors prevents localized hotspots, which can promote side reactions. fraunhofer.dersc.orgchemeurope.com The ability to maintain a stable and controlled temperature throughout the reaction is crucial for selectivity. numberanalytics.com

Solvent Choice: The choice of solvent can significantly impact the reaction. numberanalytics.com Ethers like diethyl ether and tetrahydrofuran (THF) are commonly used to stabilize the Grignard reagent. numberanalytics.comgoogle.com In some continuous processes, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been used, which can be derived from renewable resources and leads to enhanced chemo- and stereoselectivity. gordon.edu

Online Monitoring: The integration of inline analytical techniques, such as near-infrared (NIR) spectroscopy, allows for real-time monitoring of the reaction. acs.org This enables the implementation of feedforward-feedback control loops to accurately dose reactants and maintain the reaction as close as possible to the stoichiometric ratio, thereby minimizing the formation of impurities that can arise from an excess of the Grignard reagent. acs.org

| Parameter | Influence on Selectivity | Optimization Strategy |

| Residence Time | Shorter residence time reduces the opportunity for side reactions. fraunhofer.dechemeurope.com | Optimize flow rate to achieve plug-flow behavior and minimize backmixing. rsc.org |

| Magnesium to Halide Ratio | A large excess of magnesium favors the formation of the Grignard reagent over the Wurtz coupling product. fraunhofer.deresearchgate.net | Utilize packed-bed reactors with a high surface area of magnesium. fraunhofer.defraunhofer.de |

| Temperature | Stable and controlled temperature minimizes thermally induced side reactions. numberanalytics.comrsc.org | Employ reactors with high heat transfer efficiency, such as microreactors with cooling channels. fraunhofer.dechemeurope.com |

| Solvent | The solvent stabilizes the Grignard reagent and influences selectivity. numberanalytics.comgordon.edu | Select appropriate ethers like THF or 2-MeTHF to enhance stability and selectivity. gordon.edugoogle.com |

| Reactant Dosing | Precise stoichiometric control prevents side reactions due to excess Grignard reagent. acs.org | Implement online monitoring and automated feedback control loops for accurate dosing. acs.org |

Mechanistic Investigations of Reactions Involving 4 Bromobenzylmagnesium Bromide

Nucleophilic Addition Pathways to Carbonyl and Related Electrophilic Centers

The hallmark reaction of Grignard reagents is their nucleophilic addition to electrophilic centers, most notably the carbon atom of a carbonyl group. libretexts.org This process allows for the construction of a wide array of alcohols and other functionalized molecules.

Elucidation of Rate-Determining Steps and Intermediates

The addition of Grignard reagents to carbonyl compounds is a multi-step process. Initially, the magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the benzylic carbanion on the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent workup with an acid protonates the alkoxide to yield the final alcohol product. youtube.com

The rate-determining step in these reactions can be influenced by several factors. For many Grignard reactions, the rate of reaction is limited by mass transport of the organic halide to the magnesium surface during the formation of the reagent itself. harvard.edu However, in the subsequent addition reaction, the nucleophilic attack on the carbonyl carbon is often considered the rate-limiting step. tdx.catresearchgate.net

Recent studies have employed techniques like flow chemistry to investigate the kinetics of sequential Grignard additions, allowing for the deconvolution of the multiple reaction steps and the characterization of intermediates like magnesium hemiacetals. researchgate.net

Influence of Schlenk Equilibrium on Reactive Species

Grignard reagents in solution exist in a complex equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic and halide substituents. wikipedia.org In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the equilibrium generally favors the organomagnesium halide. wikipedia.org However, all species present in the Schlenk equilibrium, including monomeric and dimeric forms, can be reactive. researchgate.netd-nb.infonih.gov Computational studies have suggested that dinuclear magnesium complexes can be particularly reactive in nucleophilic additions. researchgate.net The dynamic nature of the solvent also plays a crucial role in the bond cleavage and formation processes that occur during the reaction. researchgate.net

Single Electron Transfer (SET) Mechanisms in Grignard Reactions

While the polar, nucleophilic addition pathway is the most commonly depicted mechanism for Grignard reactions, there is substantial evidence for the involvement of single electron transfer (SET) processes, particularly in reactions with certain substrates. researchgate.netrsc.org

Evidence for Radical Pathways in Coupling and Addition Processes

The formation of radical intermediates via SET from the Grignard reagent to the electrophile can lead to alternative reaction pathways. researchgate.net Evidence for these radical pathways often comes from the observation of unexpected byproducts, such as those arising from radical coupling or rearrangement. The Kharasch-Reinmuth mechanism, proposed decades ago, suggested the involvement of surface-bound radicals in the formation of Grignard reagents, a hypothesis supported by more recent investigations. d-nb.info

In the context of cross-coupling reactions, Ni(I)-mediated activation of alkyl halides, which can be generated from Grignard reagents, is proposed to proceed through a single-electron oxidative activation to generate radical intermediates. nih.gov Furthermore, photoredox/nickel dual catalysis has been shown to effect the cross-coupling of benzyltrifluoroborates, which are related to benzyl (B1604629) Grignard reagents, via a single-electron transfer mechanism. nih.gov

Influence of Radical Intermediates on Reaction Outcome

The presence of radical intermediates can significantly alter the outcome of a Grignard reaction. Instead of the expected addition product, radical pathways can lead to reduction of the carbonyl compound, enolization, or pinacol (B44631) coupling. The competition between the polar (nucleophilic addition) and the SET pathway is influenced by factors such as the steric bulk of the Grignard reagent and the reduction potential of the electrophile. researchgate.net For instance, with sterically hindered ketones, the SET pathway may become more prominent.

Theoretical and Computational Studies of Reaction Mechanisms

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the complex mechanisms of Grignard reactions. researchgate.netbeilstein-journals.orgunizar.esacs.orgresearchid.co These studies provide insights into the structures of transition states and intermediates, helping to rationalize experimental observations such as stereoselectivity.

Computational studies have confirmed the feasibility of both polar and radical mechanisms for Grignard additions. researchgate.net They have also highlighted the importance of the aggregated nature of Grignard reagents, suggesting that dimeric species can be more reactive than monomers. researchgate.net For example, in the addition of 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines, DFT calculations have been used to rationalize the high levels of diastereocontrol observed experimentally. beilstein-journals.orgunizar.esacs.orgresearchid.co These calculations often consider a cyclic transition state where the magnesium coordinates to both the imine nitrogen and the sulfinyl oxygen. beilstein-journals.org

Furthermore, computational models have been developed to study the Schlenk equilibrium and the role of solvent molecules in coordinating to the magnesium center, providing a more complete picture of the reactive species present in solution. researchgate.net

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) has become an indispensable tool for investigating the stereochemical and energetic pathways of reactions involving Grignard reagents. By modeling the transition states, DFT calculations can rationalize and predict the outcomes of complex reactions.

Research into the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines has utilized DFT to elucidate the stereochemical course of the reaction. nih.govresearchgate.net For instance, in the addition of the related 2-bromobenzylmagnesium bromide, DFT calculations were performed to understand the high levels of diastereocontrol observed experimentally. nih.govresearchgate.net These studies compute the energies of various possible transition state structures, revealing the lowest energy pathway that leads to the major diastereomer observed. The calculations often include solvent effects, which are crucial for accurately modeling the reaction environment. nih.gov

DFT calculations are not limited to stereoselectivity but also provide insights into reactivity and reaction barriers. The method can be used to analyze frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) to predict reactive sites. rsc.orgscirp.org For a molecule like 4-Bromobenzylmagnesium bromide, DFT can help determine the relative energies of transition states for different pathways, such as nucleophilic attack versus a radical mechanism, which is known to be a possibility for some Grignard reactions. uio.no The calculations can quantify the activation energies for these competing pathways, clarifying why one may be favored over another under specific conditions. acs.org

A representative application of DFT is in determining the preferred transition state geometry. For Grignard additions to carbonyls or imines, various cyclic transition state models (e.g., six-membered chairs) are evaluated. The relative energies calculated for these models, incorporating factors like steric hindrance and electronic interactions, allow for a detailed analysis of the reaction's energetic landscape.

Table 1: Representative DFT Findings for Grignard Reaction Mechanisms This table is illustrative of the types of data generated in DFT studies on related Grignard systems, as specific transition state energy values for this compound are highly reaction-dependent.

| Reaction Type | System Studied (Analogous) | Key DFT Finding | Reference |

| Nucleophilic Addition | 2-Bromobenzylmagnesium bromide + N-sulfinyl imine | Calculations rationalized the high diastereoselectivity by identifying the lowest energy transition state. | nih.govresearchgate.net |

| Nucleophilic Addition | Methylmagnesium chloride + Acetaldehyde | A dinuclear Mg complex and mononuclear dimethyl magnesium were found to be the most reactive species with similar, low activation energies. | acs.orguio.no |

| Radical Pathway | Methylmagnesium chloride + Fluorenone | The homolytic cleavage of the Mg-C bond is only feasible if the substrate has a low-lying π*(CO) orbital to coordinate the Mg center. | uio.no |

| General Reactivity | Brominated Quinolines | DFT calculations showed that bromine substitution increases the reactivity of the molecule. | scirp.org |

In Situ Spectroscopic and Analytical Techniques for Mechanistic Elucidation

To validate computational models and directly observe transient species, researchers employ a suite of in situ analytical techniques. These methods monitor the reaction as it happens, providing real-time data on the concentrations of reactants, intermediates, and products.

Advanced NMR and IR Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the kinetics and mechanism of chemical reactions. chemrxiv.org Online and in-line NMR spectroscopy have been successfully integrated into automated synthesis platforms and flow reactors to monitor Grignard reactions in real time. nih.govresearchgate.netbeilstein-journals.org This is particularly advantageous for Grignard reactions as it can handle the solid species (magnesium turnings) and slurries often present. nih.gov

For the formation of this compound, ¹H NMR could be used to follow the disappearance of the starting material (4-bromobenzyl bromide) and the appearance of the Grignard reagent by observing characteristic shifts in the aromatic and benzylic proton signals. researchgate.net The quantitative nature of NMR allows for the precise determination of conversion and yield over time. nih.govbeilstein-journals.org Furthermore, advanced NMR techniques can help to distinguish between the different magnesium species present in the Schlenk equilibrium.

Infrared (IR) spectroscopy, particularly Near-Infrared (NIR) spectroscopy, also serves as a valuable process analytical technology (PAT) tool. acs.org An on-line NIR method was developed to monitor the formation of a Grignard reagent on both laboratory and pilot-plant scales. acs.org By using chemometrics, the NIR spectra can be correlated with the concentrations of the halide starting material and the Grignard product, allowing for real-time tracking of reaction initiation and progress. acs.org This is crucial for ensuring the safety of these highly exothermic reactions. researchgate.netacs.org

Table 2: Application of In Situ Spectroscopy for Grignard Reaction Monitoring

| Technique | Application | Key Information Obtained | Reference(s) |

| Online ¹H NMR | Monitoring Grignard formation and subsequent coupling reaction. | Real-time concentration profiles of reactants, products, and intermediates; reaction kinetics and conversion. | nih.govresearchgate.net |

| Flow NMR | Analysis of Grignard formation in a continuous flow reactor. | Optimized reaction conditions, detection of reactive intermediates, more accurate kinetic data compared to offline analysis. | beilstein-journals.org |

| In Situ NIR | Quantitative monitoring of Grignard reagent formation. | Real-time concentration of starting material and Grignard reagent; detection of reaction initiation and accumulation. | acs.org |

| In Situ Raman | Monitoring heterogeneous reactions. | Quantitative analysis of species in solution, even in the presence of solids. | acs.org |

Mass Spectrometry Techniques in Organometallic Reaction Profiling

Mass spectrometry (MS) is a highly sensitive technique used to identify and characterize reaction components, including fleeting intermediates. researchgate.net Electrospray Ionization (ESI-MS) is particularly well-suited for studying organometallic complexes in solution. researchgate.netresearchgate.net For reactions involving this compound, ESI-MS could be used to probe the composition of the solution, identifying the various magnesium species of the Schlenk equilibrium (RMgBr, MgBr₂, MgR₂) and any adducts they form with substrates or solvent molecules.

The study of reactive organometallics by MS requires careful handling to avoid decomposition from ambient oxygen or moisture. researchgate.net Despite these challenges, ESI-MS has been used to probe the intermediates in palladium-catalyzed cross-coupling reactions that utilize Grignard reagents. researchgate.net These studies have provided evidence for the formation of organopalladate anions resulting from transmetalation. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) offers a complementary technique that can be very useful for the analysis of neutral organometallic catalysts and complexes, providing accurate mass determination. researchgate.net By applying these advanced MS techniques, researchers can construct a detailed profile of a reaction, identifying key intermediates and supporting proposed mechanistic cycles.

Reactivity and Selectivity Profiles of 4 Bromobenzylmagnesium Bromide

Chemoselectivity in Reactions with Polyfunctional Substrates

The chemoselectivity of a reagent is its ability to react with one functional group in the presence of others. Grignard reagents, including 4-bromobenzylmagnesium bromide, are potent nucleophiles and strong bases, which can lead to complex reactivity profiles when interacting with molecules containing multiple electrophilic sites. masterorganicchemistry.commasterorganicchemistry.com

Strategies for Orthogonal Reactivity

Achieving orthogonal reactivity, where one functional group can be selectively manipulated while another remains intact, is a cornerstone of modern organic synthesis. With a polyfunctional molecule containing both a carbonyl and a halide, the inherent chemoselectivity of the Grignard reagent often allows for the selective targeting of the carbonyl group.

For more complex substrates or when the inherent selectivity is insufficient, several strategies can be employed:

Protecting Groups: One of the most common strategies involves the use of protecting groups. An acidic functional group, such as an alcohol or a carboxylic acid, which would be deprotonated by the Grignard reagent, can be "masked" by converting it into a functional group that is unreactive towards the Grignard reagent. masterorganicchemistry.com After the desired reaction with the Grignard reagent is complete, the protecting group can be removed to regenerate the original functionality. masterorganicchemistry.com

"Turbo-Grignards": As mentioned, the use of LiCl-modified Grignard reagents can increase chemoselectivity, allowing for reactions with more reactive electrophiles while leaving less reactive ones untouched. ijnrd.orgwikipedia.org

Reaction Conditions: Careful control of reaction temperature can be crucial. For instance, mono-addition to an ester carbonyl group with a Grignard reagent can be achieved at cryogenic temperatures, preventing the typical double addition that leads to a tertiary alcohol. researchgate.net

Regioselectivity in Addition and Substitution Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.com This is a critical consideration in reactions involving unsymmetrical electrophiles or in aromatic functionalization.

Control of Addition to Unsymmetrical Electrophiles

When this compound reacts with an unsymmetrical electrophile, such as an α,β-unsaturated ketone, the regioselectivity of the addition (1,2-addition vs. 1,4-conjugate addition) becomes a key factor. The outcome can be influenced by several factors, including the structure of the Grignard reagent, the substrate, and the reaction conditions.

While aryl Grignard reagents can exhibit mixed results, alkyl Grignard reagents often show a high propensity for 1,4-addition to α,β-γ,δ-unsaturated ketones. researchgate.net The regioselectivity is often attributed to the reaction proceeding through either a carbanion-like pathway or a radical-like pathway. researchgate.net

In electrophilic addition reactions involving alkenes, the regioselectivity is often governed by Markovnikov's rule, which states that the nucleophile will add to the more substituted carbon of the double bond, proceeding through the more stable carbocation intermediate. libretexts.orgmanac-inc.co.jp However, in the context of Grignard additions to carbonyls, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. pressbooks.pub

Directed Ortho-Metalation and Related Aromatic Functionalizations

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca The DMG, which contains a heteroatom that can coordinate to the metal, directs the base to the adjacent proton. wikipedia.org

While organolithium reagents are the most common bases used in DoM, hindered Grignard reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), have been shown to be effective for the directed metalation of electron-poor arenes and heteroarenes that may contain sensitive functional groups. harvard.edu In some cases, Grignard reagents can be used for the selective synthesis of 2-substituted pyridine (B92270) N-oxides via directed ortho-metalation. diva-portal.org

Stereoselective Transformations

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the context of this compound, this is particularly relevant in additions to chiral carbonyl compounds or imines.

The addition of 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines derived from tetralone-type ketones has been shown to proceed with high levels of diastereocontrol. beilstein-journals.orgresearchgate.netacs.org The stereochemical outcome of this reaction can be rationalized by computational studies, which suggest a six-membered ring transition state. beilstein-journals.orgresearchgate.net The resulting sulfinamide derivatives can then be transformed into other valuable chiral molecules, such as dibenzoazaspiro compounds. researchgate.netresearchgate.netacs.org

The stereoselectivity of Grignard additions can be influenced by several factors, including the nature of the Grignard reagent, the solvent, and the presence of chelating groups on the substrate. nih.gov For instance, the use of non-coordinating solvents can sometimes lead to more stereoselective reactions with allylmagnesium halides. nih.gov

Data Tables

Table 1: Chemoselectivity of Grignard Reagents

| Reactant 1 | Reactant 2 (Polyfunctional Substrate) | Major Product | Reference(s) |

| This compound | Ketone with an alkyl halide | Alcohol (from carbonyl addition) | masterorganicchemistry.com, quora.com |

| "Turbo-Grignard" (RMgX·LiCl) | Ester with a nitrile | Product of ester reaction | ijnrd.org, wikipedia.org |

| Grignard Reagent | Ester at low temperature | Ketone (mono-addition) | researchgate.net |

Table 2: Regioselectivity of Grignard Additions

| Grignard Reagent | Unsymmetrical Electrophile | Predominant Regioisomer | Reference(s) |

| Alkyl Grignard | α,β-γ,δ-Unsaturated Ketone | 1,4-Adduct | researchgate.net |

| TMPMgCl·LiCl | Pyridine N-oxide | 2-Substituted Pyridine N-oxide | harvard.edu, diva-portal.org |

Table 3: Stereoselective Additions of Benzyl-type Grignard Reagents

| Grignard Reagent | Chiral Substrate | Diastereomeric Ratio | Reference(s) |

| 2-Bromobenzylmagnesium bromide | N-tert-butanesulfinyl imine (tetralone-derived) | High | beilstein-journals.org, researchgate.net, acs.org |

Diastereoselective Additions to Chiral Carbonyl Compounds and Imines

The addition of this compound to carbonyls and imines containing a nearby stereocenter can proceed with high levels of diastereoselectivity. The stereochemical outcome of these reactions is governed by the steric and electronic properties of the substrate and can often be predicted by established stereochemical models.

Application of Diastereoselective Models (e.g., Felkin-Anh, Chelation Control)

The Felkin-Anh model is a widely accepted paradigm for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. uwindsor.cawikipedia.org The model posits that the largest group (RL) at the α-stereocenter orients itself perpendicular to the carbonyl C=O bond to minimize steric strain. The nucleophile, in this case the 4-bromobenzyl group, then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approx. 107°) from the face opposite the large group and past the smallest group (RS). libretexts.orgyoutube.com This leads to the preferential formation of the syn or anti diastereomer depending on the relative orientation of the remaining groups. uwindsor.ca

In cases where the α-substituent on the carbonyl compound contains a Lewis basic atom (e.g., oxygen or nitrogen), a different model, known as the chelation-control model, can dictate the stereoselectivity. youtube.com If the Grignard reagent's magnesium ion can form a stable five- or six-membered chelate ring with the carbonyl oxygen and the α-heteroatom, it locks the substrate in a rigid conformation. uvic.ca This conformation forces the nucleophile to attack from the opposite face compared to that predicted by the Felkin-Anh model, often leading to a reversal of diastereoselectivity. uvic.ca The ability to form this chelate is dependent on the metal ion; for instance, Mg2+ is a good chelating metal. libretexts.orguvic.ca

For example, the addition of Grignard reagents to α-alkoxy ketones can proceed with high selectivity for the chelation-controlled product, whereas non-chelating conditions might favor the Felkin-Anh product. uvic.ca

Stereochemical Influence of Ligands and Chiral Auxiliaries

Chiral auxiliaries are powerful tools for inducing stereoselectivity. The N-tert-butanesulfinyl group is a particularly effective chiral auxiliary for additions to imines. beilstein-journals.orgwiley-vch.de The addition of Grignard reagents to N-tert-butanesulfinyl imines typically proceeds with high diastereoselectivity, which is controlled by the stereocenter at the sulfur atom. beilstein-journals.orgnih.gov

Research on the addition of the closely related 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines derived from tetralone ketones demonstrated high levels of diastereocontrol. nih.govresearchgate.netunizar.es The stereochemical course of this addition is rationalized by a six-membered ring cyclic transition state where the magnesium atom coordinates to both the imine nitrogen and the sulfinyl oxygen. nih.govresearchgate.net This chelation model correctly predicts the experimentally observed major diastereomer. nih.gov

The choice of solvent is also crucial and can dramatically influence the level of stereocontrol. Less coordinating solvents, such as dichloromethane (B109758) (DCM), often result in higher diastereoselectivities compared to more coordinating solvents like tetrahydrofuran (B95107) (THF) in Grignard additions to chiral imines. beilstein-journals.org In some cases, a complete reversal of diastereoselectivity can be achieved by switching between coordinating and non-coordinating solvents.

| Reagent | Substrate Type | Chiral Auxiliary | Key Condition | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| 2-Bromobenzylmagnesium bromide | Ketimine | (R)-N-tert-butanesulfinyl | Toluene or Et₂O | High | nih.govresearchgate.net |

| Various Grignard Reagents | Aldimine | (R)-N-tert-butanesulfinyl | DCM (non-coordinating solvent) | High | beilstein-journals.org |

| Various Grignard Reagents | Aldimine | (R)-N-tert-butanesulfinyl | THF (coordinating solvent) | Lower than DCM | beilstein-journals.org |

| Various Grignard Reagents | γ-Chloro-N-tert-butanesulfinyl imine | (R)- or (S)-N-tert-butanesulfinyl | THF | High (for pyrrolidine (B122466) synthesis) | rsc.org |

Enantioselective Catalytic Reactions

Beyond substrate-controlled diastereoselectivity, this compound can participate in enantioselective reactions where a chiral catalyst dictates the stereochemical outcome. This approach is highly desirable for creating specific enantiomers from achiral or racemic starting materials. wikipedia.org

Asymmetric Induction via Chiral Catalysts (e.g., Cu- and Ni-based systems)

Transition-metal-catalyzed cross-coupling reactions are powerful methods for C-C bond formation. By employing a chiral ligand to coordinate with the metal center (e.g., copper or nickel), the reaction can be rendered enantioselective. kyoto-u.ac.jpnih.gov These catalytic systems enable the coupling of Grignard reagents like this compound with various organic electrophiles to generate chiral products with high enantiomeric excess (ee).

Nickel-catalyzed systems have been successfully used for the enantioselective cross-coupling of racemic secondary electrophiles with organometallic reagents. nih.govcore.ac.uk For instance, chiral bis(oxazoline) or pybox ligands in combination with a nickel salt can catalyze the coupling of racemic α-halo esters or propargylic carbonates with organozinc or Grignard reagents to produce chiral products with high enantioselectivity. core.ac.ukresearchgate.net Similarly, Ni-catalyzed reductive cross-couplings between vinyl bromides and benzyl (B1604629) chlorides provide access to enantioenriched products bearing tertiary allylic stereocenters. nih.gov

Copper-catalyzed systems are also effective for enantioselective couplings involving Grignard reagents. organic-chemistry.org Chiral phosphine (B1218219) ligands are often employed in copper-catalyzed enantioconvergent cross-coupling reactions of racemic alkyl halides. nih.gov These methods provide access to α-chiral alkylated products from readily available starting materials.

| Catalyst System | Ligand Type | Reaction Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| NiCl₂/Ligand | Chiral Bis(oxazoline) | Coupling of α-halo ketones with ArMgBr | Up to 97% | nih.gov |

| Fe(acac)₃/Ligand | Chiral Bisphosphine | Coupling of α-chloroesters with ArMgBr | Up to 91:9 er | kyoto-u.ac.jpresearchgate.net |

| Ni(cod)₂/Ligand | Chiral Pybox | Coupling of propargylic carbonates with ArZnX | Up to 99% | core.ac.uk |

| CuI/TMEDA | (achiral) | Coupling of sec-alkyl tosylates with sec-alkyl MgBr (Stereospecific) | Up to 99% (from chiral tosylate) | organic-chemistry.org |

Mechanistic Rationalization of Enantiocontrol

The mechanism of enantiocontrol in these transition-metal-catalyzed reactions hinges on the transfer of chirality from the ligand to the product within the catalytic cycle. For a typical nickel-catalyzed cross-coupling, the cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition : The organic electrophile (R-X) adds to the low-valent Ni(0)-ligand complex to form a high-valent Ni(II) species.

Transmetalation : The organic group from the Grignard reagent (4-bromobenzyl) is transferred to the nickel center, displacing the halide and forming a diorganonickel(II) complex.

Reductive Elimination : The two organic groups couple and are eliminated from the nickel center, forming the new C-C bond and regenerating the Ni(0) catalyst.

Enantiocontrol is established during the reductive elimination step. The chiral ligand, coordinated to the nickel atom, creates a sterically and electronically differentiated environment. This forces the two organic groups to adopt a specific conformation before they couple, leading to the preferential formation of one enantiomer of the product. nih.govorganic-chemistry.org In some cases, particularly with racemic electrophiles, the stereochemistry is set during an enantioconvergent oxidative addition or subsequent steps involving radical intermediates. organic-chemistry.orgacs.org

In copper-catalyzed reactions, the mechanism often involves the formation of a higher-order cuprate (B13416276) by the reaction of the Grignard reagent with the copper-ligand complex. The subsequent reaction of this chiral cuprate with the electrophile occurs within the chiral environment, thereby controlling the stereochemical outcome. gatech.edu

Applications in Complex Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The primary application of 4-bromobenzylmagnesium bromide lies in its ability to create carbon-carbon bonds through its nucleophilic benzyl (B1604629) carbon. This reactivity is harnessed in a variety of transformations, from simple additions to carbonyls to more complex ring-opening reactions, enabling the synthesis of diverse molecular skeletons.

The this compound reagent can be employed in alkylation reactions to form new carbon-carbon single bonds, thereby extending carbon chains or constructing more elaborate molecular frameworks. In one documented application, an alkylation reaction was performed using 4-bromobenzylmagnesium chloride, a closely related reagent, in diglyme (B29089) at elevated temperatures to achieve the desired skeletal construction. uea.ac.uk These reactions typically proceed via a nucleophilic substitution mechanism where the benzylic carbanion attacks an electrophilic carbon center, such as that in an alkyl halide. This direct method of forging a C(sp³)–C(sp³) or C(sp³)–C(sp²) bond is a cornerstone of synthetic strategy.

A classic and widely used application of Grignard reagents is their addition to carbonyl compounds. This compound readily reacts with aldehydes, ketones, and esters to produce the corresponding alcohols after an aqueous workup. chemguide.co.uklibretexts.orgchemistrysteps.com The reaction with aldehydes yields secondary alcohols, while ketones are converted to tertiary alcohols. libretexts.org

The reaction with esters is particularly noteworthy as it involves a double addition of the Grignard reagent. chemistrysteps.comudel.edu The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second addition to yield a tertiary alcohol where two identical 4-bromobenzyl groups are attached to the carbinol carbon. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This two-fold addition provides a powerful method for synthesizing structurally complex tertiary alcohols. udel.edu

Table 1: Synthesis of Alcohols using this compound

| Carbonyl Substrate | Product Type | General Product Structure |

| Aldehyde (R-CHO) | Secondary Alcohol | |

| Ketone (R-CO-R') | Tertiary Alcohol | |

| Ester (R-COOR') | Tertiary Alcohol |

The nucleophilic character of this compound extends to reactions with carbon-nitrogen multiple bonds found in imines and nitriles. The addition to imines provides a direct route to substituted secondary amines. ua.esmasterorganicchemistry.com The Grignard reagent attacks the electrophilic carbon of the C=N bond, and subsequent hydrolysis of the intermediate magnesium salt yields the amine product. organic-chemistry.org This transformation is valuable for the synthesis of nitrogen-containing compounds.

Reaction with nitriles offers an effective method for the synthesis of ketones. masterorganicchemistry.comchemistrysteps.com The Grignard reagent adds to the nitrile carbon to form an imine-magnesium salt intermediate. libretexts.orglibretexts.org Crucially, this intermediate does not react with a second equivalent of the Grignard reagent. chemistrysteps.com Upon aqueous acidic hydrolysis, this intermediate is converted into a ketone, where the nitrile carbon becomes the carbonyl carbon. masterorganicchemistry.comlibretexts.org This method allows for the formation of unsymmetrical ketones. organic-chemistry.org

Table 2: Synthesis of Amines and Ketones using this compound

| Substrate | Intermediate | Final Product | Product Class |

| Imine (R-CH=N-R') | Organomagnesium Adduct | Secondary Amine | |

| Nitrile (R-C≡N) | Imine-magnesium Salt | Ketone |

This compound is an effective nucleophile for the ring-opening of strained three-membered rings like epoxides and aziridines. These reactions proceed via an Sₙ2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-heteroatom bond. pressbooks.pub

In the case of epoxides, the reaction provides a route to β-hydroxy ethers or, more generally, 1,2-diols after functional group manipulation. The attack typically occurs at the less sterically hindered carbon of the epoxide ring. pressbooks.publibretexts.orglibretexts.org A documented example includes the ring-opening of an epoxide with this compound to construct a specific molecular scaffold. googleapis.com This reaction is particularly useful as it allows for the formation of a new carbon-carbon bond and a hydroxyl group in a single, stereocontrolled step.

The ring-opening of aziridines, the nitrogen analogues of epoxides, follows a similar principle. frontiersin.orgresearchgate.netbioorg.org While less common than epoxide openings, the reaction with Grignard reagents offers a pathway to β-amino alcohols or substituted amines, which are valuable synthons for nitrogen-containing heterocycles and other complex molecules. mdpi.comorganic-chemistry.org The regioselectivity of the attack depends on the substitution pattern of the aziridine (B145994) and the reaction conditions. frontiersin.org

Reactions with Imines and Nitriles for Amine and Ketone Derivatives

Catalyzed Cross-Coupling Reactions

Beyond its use in addition reactions, this compound can participate in transition metal-catalyzed cross-coupling reactions. These processes enable the formation of carbon-carbon bonds between two different organic fragments, significantly expanding synthetic possibilities.

The Kumada coupling, one of the earliest developed cross-coupling methods, involves the reaction of a Grignard reagent with an organic halide, catalyzed typically by nickel or palladium complexes. organic-chemistry.orgmdpi.com this compound can serve as the nucleophilic partner in such reactions. The presence of the C(sp³)–MgBr bond allows it to couple with various organic halides, including aryl, vinyl, and alkyl halides, under the influence of a suitable nickel catalyst. rhhz.netnih.govnih.gov

A key feature of using this compound in this context is its bifunctional nature; it contains both the reactive Grignard moiety and a stable aryl bromide group. In a standard Kumada coupling, the benzylmagnesium bromide part selectively reacts with an organic halide (e.g., R-X), forming a new C-C bond and the product 4-Br-C₆H₄-CH₂-R. The unreacted aryl bromide on the product can then be used in subsequent, different cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling), making this compound a useful linchpin for sequential coupling strategies. The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. organic-chemistry.org

Palladium-Catalyzed Negishi and Suzuki-Miyaura Type Couplings (via Transmetalation)

This compound, a Grignard reagent, serves as a versatile precursor in palladium-catalyzed cross-coupling reactions. While it does not participate directly in the Suzuki-Miyaura reaction, which typically involves organoboron compounds, it is pivotal in Negishi-type couplings through a process of transmetalation.

In the Negishi coupling, an organozinc compound reacts with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org this compound can be readily converted to its corresponding organozinc species, 4-bromobenzylzinc bromide. This transmetalation step is crucial as organozinc reagents exhibit excellent functional group tolerance and reactivity in palladium-catalyzed cycles. uni-muenchen.de The general mechanism for these coupling reactions involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org Subsequently, the transmetalation step occurs, where the organic group from the organozinc reagent (derived from this compound) is transferred to the palladium center. uni-muenchen.de The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium complex, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst. libretexts.org This methodology allows for the coupling of sp², sp³, and sp carbon centers, making it a powerful tool in organic synthesis. wikipedia.org

| Reaction Type | Role of this compound | Key Intermediates | Catalyst |

| Negishi Coupling | Precursor to the active organozinc reagent (4-bromobenzylzinc bromide) via transmetalation. | Organozinc halides, Organopalladium complexes. | Palladium(0) or Nickel(0) complexes. wikipedia.org |

| Suzuki-Miyaura Coupling | Not a direct participant. Grignard reagents can be used to synthesize organoboron compounds in separate steps. | Organoboron species, Organopalladium complexes. | Palladium(0) complexes. wikipedia.org |

Copper-Catalyzed Conjugate Additions and Coupling Reactions

Copper catalysts are highly effective in mediating reactions involving Grignard reagents, including 1,4-conjugate additions and cross-coupling reactions. The use of a copper catalyst, typically a copper(I) salt like CuCl, selectively promotes the 1,4-conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds, avoiding the 1,2-addition that often occurs in the absence of a catalyst. mdpi.commdpi.com This discovery was a significant advancement in controlling the regioselectivity of Grignard additions. mdpi.com

When this compound is used in these reactions, it allows for the introduction of the 4-bromobenzyl group at the β-position of an enone or enal. Research has demonstrated that a wide array of Grignard reagents, including those with aromatic structures, undergo smooth conjugate addition to compounds like thiochromones in the presence of a copper catalyst. mdpi.com For instance, aromatic Grignard reagents with both electron-donating and electron-withdrawing groups have been shown to be effective, achieving good to excellent yields of the 1,4-adduct. mdpi.com The reaction is versatile, tolerating various functional groups on both the Grignard reagent and the unsaturated substrate. mdpi.com

Beyond conjugate addition, copper-catalyzed cross-coupling reactions between Grignard reagents and organic halides are fundamental for forming carbon-carbon bonds. gatech.edu This methodology is particularly useful for aryl-allyl couplings, which are common in the synthesis of natural products. gatech.edu The combination of copper salts and ligands can facilitate the coupling of aryl halides with sulfonamides, showcasing the broad utility of copper catalysis in C-N bond formation as well. nih.gov

| Reaction | Catalyst System | Substrate | Product Type | Key Feature |

| Conjugate Addition | Cu(I) salts (e.g., CuCl, CuBr·SMe₂) organic-chemistry.org | α,β-Unsaturated Carbonyls organic-chemistry.org | β-Benzylated Carbonyl Compound | High regioselectivity for 1,4-addition. mdpi.com |

| Cross-Coupling | Cu(I) salts gatech.edu | Organic Halides | Substituted Aromatic Compound | Forms C-C or C-Heteroatom bonds. gatech.edunih.gov |

Synthesis of Diverse Organic Scaffolds and Advanced Intermediates

Construction of Benzylated Derivatives and Substituted Aromatics

The primary application of this compound is as a potent nucleophile for creating carbon-carbon bonds, leading to the construction of various benzylated derivatives. This Grignard reagent readily reacts with a wide range of electrophiles. For example, its reaction with carbonyl compounds like aldehydes and ketones, followed by an aqueous workup, yields secondary and tertiary benzyl alcohols, respectively. The mechanism of Grignard addition to carbonyls is thought to involve the coordination of the magnesium atom to the carbonyl oxygen, followed by the nucleophilic attack of the benzyl group on the carbonyl carbon. researchgate.net

Furthermore, this compound is instrumental in synthesizing substituted aromatic compounds through electrophilic aromatic substitution pathways, where the order of reactions is critical to achieving the desired isomer. msu.edumasterorganicchemistry.com The Grignard reagent itself can be used to create more complex molecules which then undergo further aromatic substitution. For instance, after coupling the 4-bromobenzyl group to a scaffold, the bromine atom on the phenyl ring serves as a handle for subsequent transformations, such as further cross-coupling reactions, to build polysubstituted aromatic systems. openstax.org The synthesis of benzylated derivatives of natural products, such as rutin, has been accomplished using benzyl bromide in a substitution reaction, a process for which a Grignard variant like this compound offers an alternative pathway for C-C bond formation. nih.gov

Key Intermediates in the Synthesis of Heterocyclic Compounds

This compound and its isomers are valuable reagents in the synthesis of nitrogen-containing heterocyclic compounds. The addition of these Grignard reagents to imines or their derivatives is a key step in building complex molecular frameworks. For example, research has shown that 2-bromobenzylmagnesium bromide adds with high diastereoselectivity to chiral N-tert-butanesulfinyl imines. beilstein-journals.org The resulting intermediate can then undergo intramolecular palladium-catalyzed N-arylation to form spirocyclic alkaloids like dibenzoazaspirodecanes. beilstein-journals.org This strategy highlights the utility of the benzyl Grignard reagent in setting stereocenters and providing the necessary framework for cyclization.

The reactivity of the Grignard reagent also allows for the regioselective functionalization of existing heterocyclic systems. The halogen-magnesium exchange reaction, often facilitated by reagents like iPrMgCl·LiCl, can convert a bromo-substituted heterocycle into a magnesiated intermediate, which can then be trapped with an electrophile. beilstein-journals.org While direct magnesiation of a C-H bond is also possible, the use of a Grignard reagent to add to a functional group on the heterocycle is a common strategy. The synthesis of various liquid crystals has been achieved by reacting n-alkoxy benzaldehydes with thiazolidine-2,4-dione derivatives, demonstrating the modularity of such synthetic approaches in creating functional materials. jmchemsci.com The addition of this compound to heterocyclic aldehydes or ketones would provide key intermediates for a wide range of target molecules, including those with potential biological activity.

Precursors for Natural Product Fragments and Medicinal Chemistry Analogs

The structural motif provided by this compound is a component of various natural product fragments and is used in the generation of medicinal chemistry analogs. The synthesis of complex molecules often relies on the convergent assembly of smaller, functionalized building blocks. uni-muenchen.de Grignard reagents like this compound are ideal for this purpose, enabling the introduction of the 4-bromobenzyl fragment into advanced intermediates. For example, the total synthesis of (-)-stemoamide involved a Negishi coupling to form an sp³-sp² C-C bond, a reaction where an organozinc reagent derived from a Grignard precursor is essential. wikipedia.org

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The quest for more efficient and selective reactions involving 4-bromobenzylmagnesium bromide is a primary focus of current research. While traditionally used in stoichiometric amounts, the development of catalytic systems aims to minimize waste and enhance control over reaction outcomes.

Recent studies have highlighted the use of transition metal catalysts, particularly those based on iron, nickel, and palladium, to mediate cross-coupling reactions with this compound. These catalysts can facilitate reactions with a broader range of electrophiles, often under milder conditions than previously possible. For instance, iron-based catalysts are gaining attention as a more sustainable and cost-effective alternative to precious metals like palladium.

A key area of development is the design of sophisticated ligand architectures for these metal catalysts. Ligands play a crucial role in tuning the electronic and steric properties of the catalytic center, thereby influencing both reactivity and selectivity (e.g., chemoselectivity, regioselectivity, and stereoselectivity). The goal is to develop catalysts that can direct the reaction towards the desired product with high fidelity, minimizing the formation of unwanted byproducts.

Table 1: Examples of Catalytic Systems Used with Benzyl (B1604629) Grignard Reagents

| Catalyst System | Type of Reaction | Key Advantages |

| Iron-based catalysts | Cross-coupling | Low cost, low toxicity, high reactivity |

| Nickel/N-heterocyclic carbene (NHC) | Cross-coupling | High efficiency, broad substrate scope |

| Palladium/phosphine (B1218219) ligands | Cross-coupling | Well-established, high selectivity |

Integration with Photoredox and Electrosynthesis Methodologies

A paradigm shift in organic synthesis is the integration of traditional reagents like this compound with modern techniques such as photoredox catalysis and electrosynthesis. These methods offer alternative activation pathways, enabling transformations that are often challenging to achieve through conventional thermal methods.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, which can generate highly reactive intermediates from stable precursors. In the context of this compound, this approach can facilitate novel carbon-carbon and carbon-heteroatom bond formations. The mild reaction conditions associated with photoredox catalysis are particularly advantageous for sensitive substrates.

Electrosynthesis, on the other hand, employs an electric current to drive chemical reactions. This technique offers a high degree of control over the reaction's redox potential, allowing for precise and selective transformations. The use of electrosynthesis with Grignard reagents is an emerging field with the potential to develop cleaner and more efficient synthetic routes.

Mechanistic Understanding of Undesired Side Reactions (e.g., Wurtz Coupling) and Mitigation Strategies

A persistent challenge in Grignard chemistry is the occurrence of undesired side reactions, with the Wurtz-type homocoupling of the Grignard reagent being a prominent example. In the case of this compound, this leads to the formation of 1,2-bis(4-bromophenyl)ethane, reducing the yield of the desired cross-coupled product.

Current research efforts are directed towards a deeper mechanistic understanding of how these side reactions occur. Factors such as solvent, temperature, additives, and the nature of the substrate and catalyst are known to influence the extent of Wurtz coupling. Advanced computational and spectroscopic techniques are being employed to elucidate the reaction pathways and identify the key intermediates involved.

Armed with this mechanistic insight, chemists are developing strategies to mitigate these unwanted processes. These strategies include:

The use of specific additives: Certain additives can selectively inhibit the homocoupling pathway.

Careful control of reaction parameters: Optimizing temperature, concentration, and addition rates can significantly suppress side product formation.

Development of more selective catalysts: As mentioned in section 6.1, new catalytic systems are being designed to favor the desired cross-coupling reaction over homocoupling.

Sustainable and Green Chemistry Approaches in Grignard Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic processes, and Grignard chemistry is no exception. Research in this area is focused on making the synthesis and use of reagents like this compound more environmentally benign.

A key focus is the replacement of traditional ether-based solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), which are volatile and flammable. Alternative solvents, including more sustainable options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even solvent-free reaction conditions, are being explored.

Furthermore, there is a drive towards improving the atom economy of Grignard reactions. This involves designing reactions where a higher proportion of the atoms from the reactants are incorporated into the final product, thereby minimizing waste. The development of catalytic processes is central to achieving this goal.

Applications in Advanced Materials Science and Polymer Chemistry

The unique chemical properties of this compound make it a valuable building block in the synthesis of advanced materials and polymers. acs.org Its ability to introduce a 4-bromobenzyl group into a molecule allows for subsequent functionalization, making it a versatile tool for materials design.

In polymer chemistry, this compound can be used as an initiator or a monomer in the synthesis of well-defined polymers. The bromine atom can serve as a handle for post-polymerization modification, allowing for the creation of complex polymer architectures with tailored properties. One example includes its use in the synthesis of regioregular poly(3-hexylthiophene-2,5-diyl). acs.org

In materials science, this Grignard reagent is employed in the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 4-bromobenzyl moiety can be incorporated into larger conjugated systems to tune their electronic and optical properties. For example, it has been used in the synthesis of precursors for radioligands. acs.org

Q & A

Basic Question: What are the critical safety considerations when synthesizing 4-Bromobenzylmagnesium bromide?

Answer:

this compound, a Grignard reagent, is highly moisture-sensitive and reacts violently with water, requiring strict anhydrous conditions. Key safety measures include:

- Inert Atmosphere : Use dry nitrogen/argon gas to exclude moisture during synthesis .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact with the precursor (4-Bromobenzyl bromide), which is corrosive (Category 1 skin/eye irritant) .

- Quenching : Slowly add reactions to ice-cold, dilute hydrochloric acid to neutralize residual reagent and prevent exothermic runaway reactions.

Basic Question: How is this compound synthesized, and what factors influence yield?

Answer:

The reagent is typically prepared by reacting 4-Bromobenzyl bromide with magnesium metal in dry tetrahydrofuran (THF) or diethyl ether. Methodological steps include:

- Magnesium Activation : Scrape magnesium ribbons to remove oxide layers; use iodine or 1,2-dibromoethane as an initiator .

- Solvent Purity : Ensure solvents are rigorously dried (e.g., THF distilled over sodium/benzophenone). Moisture reduces yield by hydrolyzing the Grignard intermediate.

- Temperature Control : Maintain reflux temperatures (60–66°C in THF) to sustain reactivity without decomposing the reagent.

Advanced Question: How can researchers resolve contradictions in reaction yields when using this compound in cross-coupling reactions?

Answer:

Yield inconsistencies often stem from:

- Side Reactions : Competing nucleophilic attack on solvent (e.g., THF) or premature quenching by trace moisture. Monitor reaction progress via in situ techniques like FT-IR or GC-MS .

- Catalyst Compatibility : Use palladium catalysts (e.g., Pd(PPh₃)₄) pre-treated with chelating agents to prevent deactivation by bromide ions .

- Stoichiometric Ratios : Optimize molar ratios of Grignard reagent to electrophilic partners (e.g., ketones or alkyl halides) through DoE (Design of Experiments) to minimize excess reagent decomposition .

Advanced Question: What analytical methods are recommended to quantify residual bromide ions in post-reaction mixtures?

Answer: